molecular formula C19H15F4NO B11586552 1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

Cat. No.: B11586552
M. Wt: 349.3 g/mol
InChI Key: HVVXFZITYUVZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a trifluoroethanone group, which is known for its electron-withdrawing properties, making it a valuable moiety in various chemical reactions.

Preparation Methods

The synthesis of 1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.

Chemical Reactions Analysis

1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The trifluoroethanone group can enhance the compound’s binding affinity and selectivity by interacting with specific amino acid residues in the target proteins .

Properties

Molecular Formula

C19H15F4NO

Molecular Weight

349.3 g/mol

IUPAC Name

1-[7-ethyl-1-[(4-fluorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H15F4NO/c1-2-13-4-3-5-15-16(18(25)19(21,22)23)11-24(17(13)15)10-12-6-8-14(20)9-7-12/h3-9,11H,2,10H2,1H3

InChI Key

HVVXFZITYUVZMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.